2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid
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Overview
Description
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the amino group of the thiazole ring, and a carboxylic acid group at the 4-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,4-dimethoxyaniline with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 2,4-dimethoxyaniline are heated together in the presence of a suitable catalyst, such as phosphorus pentachloride (PCl5) or polyphosphoric acid (PPA), to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one: This compound is similar in structure but contains a thiazolidinone ring instead of a thiazole ring.
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position of the thiazole ring instead of the 4-position.
Uniqueness
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both the dimethoxyphenyl group and the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-7-3-4-8(10(5-7)18-2)13-12-14-9(6-19-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMSFLMPKPHKJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374328 |
Source
|
Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-51-2 |
Source
|
Record name | 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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